4-Chloro-7-(trifluoromethoxy)quinoline
Overview
Description
4-Chloro-7-(trifluoromethoxy)quinoline is a chemical compound with the molecular formula C10H5ClF3NO and a molecular weight of 247.6 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for 4-Chloro-7-(trifluoromethoxy)quinoline is 1S/C10H5ClF3NO/c11-8-3-4-15-9-5-6 (1-2-7 (8)9)16-10 (12,13)14/h1-5H . This code provides a specific textual representation of the molecule’s structure.Chemical Reactions Analysis
4-Chloro-7-(trifluoromethyl)quinoline has been used as a reagent in the preparation of piperazinylquinolines . It’s also been used in the synthesis of (4-substituted phenyl-1-piperazinyl) alkyl 2-aminobenzoates and 2-aminonicotinates .Physical And Chemical Properties Analysis
4-Chloro-7-(trifluoromethoxy)quinoline is a light yellow solid . It has a predicted boiling point of approximately 259.4°C at 760 mmHg , a predicted density of approximately 1.5 g/cm3 , and a predicted refractive index of n20D 1.55 .Scientific Research Applications
Anticancer Activity
Research has indicated that amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives exhibit significant anticancer activity. Microwave irradiated synthesis of these compounds has demonstrated advantages in reaction time and yield, showing potential as novel anticancer agents through apoptotic DNA fragmentation and molecular docking studies (H. Bhatt, Y. Agrawal, Manisha J. Patel, 2015).
Antimalarial and Antiparasitic Applications
The structure of 7-chloro-4-(piperazin-1-yl)quinoline and its derivatives is pivotal in medicinal chemistry, showcasing diverse pharmacological profiles, including antimalarial and antiparasitic activities. This review highlights the compound's versatility in drug development (A. El-Azzouny, M. Aboul-Enein, Mohamed Farouk Hamissa, 2020).
Insecticidal Properties
Studies on 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline derivatives have shown promising insecticidal and antifeedant activities against Spodoptera frugiperda larvae. These findings suggest the potential for developing new controlling agents against insect pests (Doris Natalia Rosado-Solano et al., 2019).
Neuroprotective Effects
Research into 7-chloro-4-(phenylselanyl)quinoline has revealed its potential to prevent cognitive deficits and anxiety in Alzheimer's disease models. The compound's effectiveness is attributed to its modulation of acetylcholinesterase activity and lipid peroxidation, offering insight into the design of neuroprotective drugs (M. Pinz et al., 2018).
Antioxidant Activity
Selenium-containing quinolines have exhibited significant antioxidant potential, indicating their utility as versatile scaffolds in drug discovery and as selective DNA-binding agents. This synthesis and activity study underlines the importance of incorporating selenium into quinoline derivatives for enhanced pharmacological benefits (B. Bocchini et al., 2020).
Bioimaging Applications
The synthesis of 7-aminoquinolines and their application as Golgi-localized probes in bioimaging highlight the functional versatility of quinoline derivatives. These compounds exhibit strong intramolecular charge-transfer fluorescence, enabling specific targeting of the Golgi apparatus in various cell lines, thereby contributing to advancements in cellular imaging technologies (Jiahui Chen et al., 2019).
Safety And Hazards
This compound has been classified with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-chloro-7-(trifluoromethoxy)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3NO/c11-8-3-4-15-9-5-6(1-2-7(8)9)16-10(12,13)14/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYQYVHUVHLCOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1OC(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651180 | |
Record name | 4-Chloro-7-(trifluoromethoxy)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30651180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-(trifluoromethoxy)quinoline | |
CAS RN |
40516-31-2 | |
Record name | 4-Chloro-7-(trifluoromethoxy)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30651180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-7-(trifluoromethoxy)quinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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